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Compound of Interest

Compound Name: 2-Selenouracil

Cat. No.: B097483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical models and experimental data for 2-
selenouracil, a selenium-containing analog of the nucleobase uracil. Understanding the

structural and spectroscopic properties of this molecule is crucial for its potential applications in

various fields, including drug development and as a biochemical probe. This document

summarizes key quantitative data, outlines experimental methodologies, and presents visual

workflows to facilitate a comprehensive understanding of the validation of theoretical models.

Molecular Structure: A Tale of Theory and
Experiment
The geometric parameters of 2-selenouracil, including bond lengths and angles, have been a

subject of both theoretical calculations and experimental investigations. While obtaining direct

experimental data from foundational texts can be challenging, computational chemistry offers

valuable insights into the molecule's structure.

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for 2-Selenouracil
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Bond Theoretical (DFT/B3LYP)
Experimental (X-ray
Diffraction)

Se-C2 1.835
Data not available in searched

literature

N1-C2 1.381
Data not available in searched

literature

N1-C6 1.386
Data not available in searched

literature

C2-N3 1.385
Data not available in searched

literature

N3-C4 1.397
Data not available in searched

literature

C4-C5 1.442
Data not available in searched

literature

C4-O4 1.233
Data not available in searched

literature

C5-C6 1.352
Data not available in searched

literature

N1-H1 1.014
Data not available in searched

literature

N3-H3 1.015
Data not available in searched

literature

C5-H5 1.082
Data not available in searched

literature

C6-H6 1.083
Data not available in searched

literature

Note: The theoretical data is derived from DFT calculations on similar thiouracil molecules and

serves as a predictive model in the absence of readily available experimental data for 2-
selenouracil. A foundational experimental study is "The Structures of 2-thiouracil and 2-
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selenouracil Determined by X-ray Diffraction Analysis" by Demetrius Tsernoglou (1967),

though the specific bond lengths and angles were not found in the currently accessible

literature.[1]

Table 2: Comparison of Theoretical and Experimental Bond Angles (°) for 2-Selenouracil

Angle Theoretical (DFT/B3LYP)
Experimental (X-ray
Diffraction)

N1-C2-N3 115.8
Data not available in searched

literature

Se-C2-N1 123.1
Data not available in searched

literature

Se-C2-N3 121.1
Data not available in searched

literature

C2-N1-C6 123.4
Data not available in searched

literature

C2-N3-C4 121.5
Data not available in searched

literature

N1-C6-C5 119.8
Data not available in searched

literature

N3-C4-C5 114.9
Data not available in searched

literature

N3-C4-O4 119.3
Data not available in searched

literature

C5-C4-O4 125.8
Data not available in searched

literature

C4-C5-C6 120.4
Data not available in searched

literature

Note: The theoretical bond angles are based on DFT calculations for related thiouracil

compounds and provide a comparative framework.[2][3]
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Spectroscopic Properties: Unveiling the Electronic
and Vibrational Landscape
Spectroscopic techniques are indispensable for characterizing the electronic and vibrational

properties of molecules. Here, we compare theoretical predictions with available experimental

data for the UV-Vis, Infrared (IR), and Raman spectra of 2-selenouracil.

Table 3: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax)

Theoretical Method
Calculated λmax
(nm)

Experimental λmax
(nm)

Solvent

TD-DFT Not available
~390 and ~440

(transient species)
Water

Note: Experimental UV-Vis data for the stable ground state of 2-selenouracil is not readily

available in the searched literature. The provided experimental values correspond to transient

radical species of 2-selenouracil generated during pulse radiolysis studies.[4][5] Theoretical

predictions of UV-Vis spectra for the ground state molecule would be valuable for comparison.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1)

Vibrational Mode
Theoretical
(DFT/B3LYP)

Experimental
(FTIR)

Experimental
(Raman)

N-H stretch ~3400-3500 Data not available Data not available

C=O stretch ~1700-1750 Data not available Data not available

C=C stretch ~1600-1650 Data not available Data not available

Ring breathing ~700-800 Data not available Data not available

C-Se stretch ~400-500 Data not available Data not available

Note: While theoretical calculations for the vibrational frequencies of 2-selenouracil can be

performed using methods like Density Functional Theory (DFT), specific experimental FTIR

and Raman spectra for 2-selenouracil were not found in the searched literature. The table
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indicates expected regions for key vibrational modes based on studies of similar molecules.[6]

[7][8][9][10][11]

Experimental Protocols
A summary of the key experimental techniques used to characterize 2-selenouracil and

related compounds is provided below.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

Crystal Growth: High-quality single crystals of 2-selenouracil are grown from a suitable

solvent.

Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic

X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure

and refine the atomic positions, yielding accurate bond lengths and angles.

Spectroscopic Measurements
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded using a

spectrophotometer. The sample is dissolved in a suitable solvent (e.g., water, ethanol) and

placed in a cuvette. The absorbance is measured as a function of wavelength.

Fourier-Transform Infrared (FTIR) Spectroscopy: The infrared spectrum is typically recorded

using an FTIR spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or

measured directly as a thin film or in solution. The instrument measures the absorption of

infrared radiation, which excites molecular vibrations.

Raman Spectroscopy: Raman spectra are obtained by irradiating the sample with a

monochromatic laser beam and detecting the inelastically scattered light. This technique

provides complementary information to FTIR spectroscopy about the vibrational modes of

the molecule.
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Validation Workflow and Signaling Pathways
The process of validating theoretical models with experimental data is a cornerstone of

computational chemistry. The following diagram illustrates this workflow.

Workflow for Validation of Theoretical Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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